molecular formula C20H8Cl4O5 B1293599 Tetrachlorofluorescein CAS No. 6262-21-1

Tetrachlorofluorescein

Cat. No.: B1293599
CAS No.: 6262-21-1
M. Wt: 470.1 g/mol
InChI Key: QCPFFGGFHNZBEP-UHFFFAOYSA-N
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Description

Tetrachlorofluorescein (TCF) is a fluorescent dye that is widely used in scientific research and laboratory experiments. It is a water-soluble compound that is used to detect the presence of reactive oxygen species (ROS) and other free radicals in biological systems. TCF is an important tool for studying the effects of oxidative stress and inflammation on cell biology and physiology.

Scientific Research Applications

Chromatographic Studies

Tetrachlorofluorescein has been utilized in chromatographic studies. For instance, its derivative, Rose Bengal (tetraiodothis compound), labelled with iodine-131, has been used to test hepatic function in medicine (Lima & Pieroni, 1959).

Environmental and Toxicological Analysis

Research has been conducted on the toxicokinetics of trichloroethylene and tetrachloroethylene in humans, providing insights into environmental exposures and their effects (Chiu, Micallef, Monster, & Bois, 2007).

Chemical Analysis and Identification

Studies have focused on separating and identifying contaminants in commercial this compound. This includes the discovery of a new seven-membered lactone TCF isomer (Weisz, Andrzejewski, Highet, & Ito, 1998).

Photodynamic Therapy

This compound derivatives, such as Temoporfin, have been extensively studied for their application in photodynamic therapy, particularly in treating cancer (Senge & Brandt, 2011).

Fluorescence Spectroscopy

The compound has been investigated for its application in fluorescence spectroscopy, including its use in labeling mineralizing tissues for biomedical research (Suzuki & Mathews, 1966).

Laser Applications

Research on this compound has included its use in continuous laser action studies, exploring its properties under different conditions (Strome & Tuccio, 1971).

Ionization and Tautomerism Studies

The ionization and tautomerism of chloro-derivatives of fluorescein, including this compound, have been analyzed to understand their chemical behaviors in different solvents (Mchedlov-Petrossyan, 1992).

Safety and Hazards

Safety measures for handling Tetrachlorofluorescein include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Tetrachlorofluorescein plays a significant role in biochemical reactions, primarily as a fluorescent marker. It interacts with various biomolecules, including enzymes, proteins, and nucleic acids. The compound’s fluorescence properties make it an excellent tool for studying enzyme kinetics and protein interactions. For instance, this compound can bind to specific proteins, allowing researchers to track protein localization and dynamics within cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its fluorescent properties enable the visualization of cellular components and processes. For example, this compound can be used to monitor changes in intracellular pH, as its fluorescence intensity is pH-dependent . Additionally, it can be conjugated to other molecules to study their effects on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a pH-sensitive probe, changing its fluorescence intensity in response to pH variations. This property is particularly useful for studying cellular environments and processes that involve pH changes . This compound can also be used to inhibit or activate specific enzymes, providing insights into enzyme function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescence properties may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can maintain its fluorescence for several hours, making it suitable for time-lapse imaging experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally non-toxic and can be used for imaging and tracking purposes. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular functions . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired experimental outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, providing insights into cellular metabolism. The compound’s interactions with specific enzymes can be used to study metabolic regulation and enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, this compound can be transported into the cytosol and nucleus, where it can be used to study intracellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the cell nucleus or cytosol, depending on the experimental conditions and the presence of specific targeting sequences .

Properties

IUPAC Name

4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Cl4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPFFGGFHNZBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038895
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-
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Molecular Weight

470.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6262-21-1, 26761-84-2
Record name 4,5,6,7-Tetrachlorofluorescein
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Record name 4,5,6,7-Tetrachlorofluorescein
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Record name 6262-21-1
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-
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Record name 4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name TETRACHLOROFLUORESCEIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.